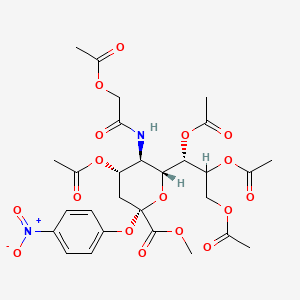

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester

Vue d'ensemble

Description

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetyl groups and a nitrophenyl moiety, making it a valuable substrate in biochemical assays and synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include acetic anhydride, pyridine, and p-nitrophenol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols

Major Products

The major products formed from these reactions include deacetylated derivatives, amino-substituted compounds, and various substituted esters .

Applications De Recherche Scientifique

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research due to its unique properties:

Biochemical Assays: It serves as a substrate for enzyme assays, particularly for esterases and glycosidases.

Synthetic Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.

Medical Research: The compound is studied for its potential in drug development and as a diagnostic tool.

Industrial Applications: It is used in the production of biodegradable polymers and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific enzymes and receptors. The nitrophenyl group acts as a chromogenic or fluorogenic moiety, allowing for the detection of enzymatic activity. The acetyl groups can be hydrolyzed by esterases, releasing the active compound, which then interacts with its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Sodium Salt Hydrate: Another substrate used in enzyme assays.

4-Methylumbelliferyl-N-acetyl-alpha-D-neuraminic Acid Sodium Salt Hydrate: Similar in structure and used for similar applications.

Uniqueness

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is unique due to its multiple acetyl groups and the presence of a nitrophenyl moiety, which provides distinct chemical reactivity and detection capabilities in biochemical assays .

Activité Biologique

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester (commonly referred to as PNP-α-NeuNAc) is a derivative of neuraminic acid, a nine-carbon sugar acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, particularly in enzymatic reactions and cellular interactions. This article delves into its synthesis, biological functions, and relevant research findings.

- CAS Number : 1000890-49-2

- Molecular Formula : C28H34N2O17

- Molecular Weight : 670.57 g/mol

Synthesis

The synthesis of PNP-α-NeuNAc involves the reaction of 4-nitrophenol with β-neuraminic acid derivatives under specific conditions. The process typically requires the use of acetylation agents to introduce acetyl groups at designated positions on the neuraminic acid backbone. The yield of this synthesis can vary based on the reaction conditions employed.

Enzymatic Role

PNP-α-NeuNAc acts primarily as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This process is essential in the modification of glycoproteins and glycolipids, impacting cell signaling and recognition processes. Sialic acids are critical for cellular interactions, influencing immune responses and pathogen recognition.

Antiviral Activity

Research has indicated that sialic acid derivatives can inhibit viral infections by blocking viral entry into host cells. PNP-α-NeuNAc has been studied for its potential antiviral properties against various viruses, including influenza and HIV. The mechanism involves competitive inhibition where the compound mimics natural sialic acids that viruses utilize for host cell binding.

Case Studies

- Influenza Virus Inhibition : A study demonstrated that PNP-α-NeuNAc effectively reduced the infectivity of influenza viruses in vitro by competing with host cell receptors for viral binding sites.

- HIV Research : Another investigation highlighted the potential of PNP-α-NeuNAc in HIV research, where it was shown to interfere with the virus's ability to attach to CD4+ T cells.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Schroven et al., 2007 | Synthesis and Applications | Detailed synthesis methods and applications in glycoengineering were outlined. |

| MedChemExpress | Enzymatic Activity | Confirmed PNP-α-NeuNAc's role as a sialyl donor in trans-sialylation processes. |

| Viral Studies | Antiviral Properties | Demonstrated inhibition of viral binding and entry mechanisms via competitive inhibition. |

Propriétés

IUPAC Name |

methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)/t21-,22?,24+,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNMNLUMJHINIG-BDOAFUJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858197 | |

| Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000890-49-2 | |

| Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.